3-(4-Bromo-2-methoxyphenyl)azetidin-3-ol;hydrochloride
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Overview
Description
3-(4-Bromo-2-methoxyphenyl)azetidin-3-ol;hydrochloride is a chemical compound with the molecular formula C10H13BrClNO2. It is known for its unique structure, which includes a bromine atom, a methoxy group, and an azetidine ring. This compound is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-methoxyphenyl)azetidin-3-ol;hydrochloride typically involves the reaction of 4-bromo-2-methoxybenzaldehyde with an appropriate azetidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as solvent extraction and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-methoxyphenyl)azetidin-3-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted azetidine derivatives.
Scientific Research Applications
3-(4-Bromo-2-methoxyphenyl)azetidin-3-ol;hydrochloride is used in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems and potential as a biochemical probe.
Medicine: Investigating its potential therapeutic properties and drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-methoxyphenyl)azetidin-3-ol;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloro-2-methoxyphenyl)azetidin-3-ol;hydrochloride
- 3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol;hydrochloride
- 3-(4-Iodo-2-methoxyphenyl)azetidin-3-ol;hydrochloride
Uniqueness
3-(4-Bromo-2-methoxyphenyl)azetidin-3-ol;hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with other molecules. This uniqueness makes it valuable for specific research applications where bromine’s properties are advantageous .
Properties
IUPAC Name |
3-(4-bromo-2-methoxyphenyl)azetidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2.ClH/c1-14-9-4-7(11)2-3-8(9)10(13)5-12-6-10;/h2-4,12-13H,5-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUSNNQBJNBCQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C2(CNC2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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